N-benzyl-4-chloro-2-nitroaniline
Overview
Description
N-benzyl-4-chloro-2-nitroaniline is a compound that belongs to the class of organic molecules known as nitroanilines. These compounds are characterized by the presence of a nitro group (-NO2) and an aniline moiety (a benzene ring attached to an amino group). The specific structure of N-benzyl-4-chloro-2-nitroaniline includes additional substituents: a benzyl group and a chlorine atom, which contribute to its unique chemical properties and reactivity .
Synthesis Analysis
The synthesis of N-benzyl-4-chloro-2-nitroaniline and related compounds typically involves multi-step organic reactions. Starting materials such as dichloronitrobenzene can undergo a series of reactions including oxidation, etherification, reduction, alkylation, and further oxidation to yield the desired product . The synthesis process is often optimized to improve yields and may involve the use of various reagents and catalysts to facilitate specific transformations .
Molecular Structure Analysis
The molecular structure of N-benzyl-4-chloro-2-nitroaniline and its derivatives has been studied using techniques such as X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. These compounds often exhibit non-planar conformations due to steric hindrance between substituents. For example, the dichlorobenzene and nitrobenzene rings in related compounds can be nearly perpendicular to each other, and the nitro group is typically co-planar with its attached benzene ring . The presence of substituents like the nitro and chloro groups can influence the molecular conformation and packing in the solid state .
Chemical Reactions Analysis
N-benzyl-4-chloro-2-nitroaniline can participate in various chemical reactions due to its reactive functional groups. For instance, the nitro group can be involved in oxidative cyclizations, leading to the formation of heterocyclic compounds such as benzofuroxans . The chlorine atom also provides a site for nucleophilic substitution reactions, which can be exploited in the synthesis of other organic molecules . The reactivity of the nitro group can further be utilized in the reduction to aniline derivatives, which are important intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzyl-4-chloro-2-nitroaniline are influenced by its molecular structure. The presence of electron-withdrawing groups such as the nitro and chloro substituents affects the electron density of the molecule, which can be observed in spectroscopic studies. For example, infrared spectroscopy can reveal the stretching frequencies of the N-H bond, which are affected by interactions with adjacent groups . The compound's solubility, melting point, and stability are also determined by its molecular structure and intermolecular interactions, such as hydrogen bonding and halogen bonding, within the crystal lattice .
Scientific Research Applications
Synthesis and Nonlinear Optical Properties : A study on the synthesis and characterization of an organic nonlinear optical material, specifically N-benzyl-2-methyl-4-nitroaniline (BNA), highlights its potential in optical applications. The research involved synthesis, purification, and single crystal growth, followed by various characterization techniques and examination of its second harmonic generation efficiency, which was found to be notable (Kalaivanan & Srinivasan, 2017).
Chemical Synthesis Techniques : Another paper describes the synthesis of N-benzylated anilines from reactions involving benzyl chloroformate and substituted anilines. It was observed that electron-withdrawing groups, particularly at the ortho position, influenced the formation of N-benzylated compounds. This study provides insights into the synthesis mechanisms and factors affecting the yield of N-benzylated compounds, including N-benzyl-4-chloro-2-nitroaniline (Pati et al., 2004).
Intramolecular Hydrogen Bonding Studies : Research on the intramolecular hydrogen bonding in ortho-substituted N-methyl, N-benzyl, and N-aryl-4-nitroanilines, including N-benzyl-4-chloro-2-nitroaniline, was conducted using proton magnetic resonance. The study provides insights into the long-range coupling and intramolecular interactions in such compounds, contributing to the understanding of their chemical properties (Wilshire, 1982).
Catalytic Applications : A study on the Nickel (II) complex with catalytic applications in the reduction of nitrobenzenes, including nitroanilines, sheds light on the potential use of N-benzyl-4-chloro-2-nitroaniline in catalytic processes. The complex showed efficiency in the reduction of various nitroarenes, indicating its potential in green chemistry applications (Dayan et al., 2019).
Safety And Hazards
properties
IUPAC Name |
N-benzyl-4-chloro-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-6-7-12(13(8-11)16(17)18)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSBSRAZIKXNMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386114 | |
Record name | N-benzyl-4-chloro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-chloro-2-nitroaniline | |
CAS RN |
10066-18-9 | |
Record name | N-benzyl-4-chloro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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